(E)-N-(1-hydroxy-2-methylpropan-2-yl)-2-(4-(2-phenylvinylsulfonamido)phenyl)acetamide

Description

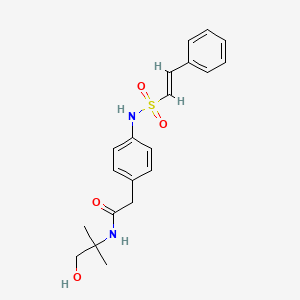

The compound "(E)-N-(1-hydroxy-2-methylpropan-2-yl)-2-(4-(2-phenylvinylsulfonamido)phenyl)acetamide" is a structurally complex molecule featuring:

- An acetamide backbone (N–C=O group).

- A phenylvinylsulfonamido moiety (C₆H₅–CH=CH–SO₂–NH–) at the para position of the phenyl ring.

- A hydroxy-2-methylpropan-2-yl substituent (–C(CH₃)₂–OH) on the acetamide nitrogen.

Properties

IUPAC Name |

N-(1-hydroxy-2-methylpropan-2-yl)-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-20(2,15-23)21-19(24)14-17-8-10-18(11-9-17)22-27(25,26)13-12-16-6-4-3-5-7-16/h3-13,22-23H,14-15H2,1-2H3,(H,21,24)/b13-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABAUJDGEWPMVEA-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(1-hydroxy-2-methylpropan-2-yl)-2-(4-(2-phenylvinylsulfonamido)phenyl)acetamide, a compound with a complex molecular structure, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C19H22N2O3S

- Molecular Weight : 358.5 g/mol

- CAS Number : 1235705-75-5

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available amines and acetic acid derivatives. The specific synthetic route may vary, but generally includes:

- Formation of the sulfonamide group.

- Introduction of the vinyl group.

- Final acetamide formation through acylation reactions.

Anticonvulsant Activity

Recent studies have indicated that derivatives of acetamides, similar to this compound, exhibit significant anticonvulsant properties. For instance, a study evaluated various acetamide derivatives for their efficacy in preventing seizures in animal models. The results demonstrated that some compounds showed a protective effect against maximal electroshock seizures (MES), indicating potential utility as antiepileptic drugs (AEDs) .

Antioxidant Properties

The antioxidative potential of related compounds has also been explored. For example, acetamidosulfonamide derivatives have shown considerable radical scavenging activity and superoxide dismutase (SOD) activity. These findings suggest that the compound may possess protective effects against oxidative stress, which is implicated in various pathological conditions .

Analgesic Activity

Research into the analgesic properties of similar acetamide derivatives indicates potential pain-relieving effects. In a study utilizing the Eddy hot plate method, several derivatives were assessed for their analgesic activity. Some compounds demonstrated efficacy comparable to conventional analgesics like Diclofenac, suggesting that this compound could be explored further for pain management applications .

Table 1: Summary of Biological Activities

While detailed mechanisms specific to this compound are still under investigation, it is hypothesized that its biological activities may stem from interactions with neurotransmitter systems and modulation of oxidative stress pathways. For example, the presence of the sulfonamide group may enhance receptor binding affinity or alter metabolic pathways involved in drug efficacy.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds related to (E)-N-(1-hydroxy-2-methylpropan-2-yl)-2-(4-(2-phenylvinylsulfonamido)phenyl)acetamide exhibit promising anticancer properties. Studies have shown that similar sulfonamide derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The sulfonamide group is known for its ability to interact with enzymes critical for cancer metabolism, making it a valuable scaffold for drug development.

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Compounds with similar configurations have been reported to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This application is particularly relevant in developing treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease.

Enzyme Inhibition

this compound may act as an inhibitor of certain enzymes due to its sulfonamide moiety. Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria. This property could be leveraged in designing new antibacterial agents.

Neuroprotective Effects

Emerging studies suggest that compounds with similar structures may provide neuroprotective benefits. By modulating neurotransmitter levels or reducing oxidative stress, these compounds could be explored for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Synthesis and Development

Synthetic Pathways

The synthesis of this compound can be achieved through several methods involving multi-step organic reactions. The synthetic routes typically include:

- Formation of the Sulfonamide : Reacting a suitable amine with a sulfonyl chloride.

- Acetamide Formation : Coupling the resulting sulfonamide with an acetic acid derivative.

- Final Modifications : Introducing the hydroxymethyl group through selective reduction or alkylation reactions.

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, a derivative of the compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, demonstrating its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Activity

Another study investigated the anti-inflammatory effects of related compounds in animal models of inflammation. The results showed a marked decrease in inflammatory markers and improved clinical scores in treated groups compared to controls.

Comparison with Similar Compounds

Structural Analogues from the Evidence

The following compounds share key functional groups (acetamide, sulfonamide) but differ in substituents, stereochemistry, or biological activity:

Key Structural Differences and Implications

- Sulfonamide vs. Sulfonyl Groups: The target compound’s vinyl sulfonamido group (–SO₂–NH–) contrasts with the methylsulfonyl (–SO₂–CH₃) group in .

- Stereochemistry : The (E)-vinyl configuration in the target compound may confer rigidity compared to the (Z)-isomer in , affecting membrane permeability or receptor fit.

- Substituent Effects : The hydroxy-2-methylpropan-2-yl group enhances hydrophilicity, while bulky aromatic groups (e.g., biphenyl in ) may improve target selectivity but reduce solubility.

Pharmacological Potential

- Beta-Adrenergic Activity: Compound with hydroxy and aminoethyl groups shows pharmacopeial specifications for β-adrenergic modulation, hinting that the target compound’s hydroxy group may also influence receptor binding .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-N-(1-hydroxy-2-methylpropan-2-yl)-2-(4-(2-phenylvinylsulfonamido)phenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Stepwise Synthesis : Begin with coupling 4-aminophenyl sulfonamide derivatives with (E)-2-phenylvinylsulfonyl chloride under inert conditions (e.g., N₂ atmosphere) to form the sulfonamide linkage. Subsequent acetamide formation involves reacting the intermediate with 1-hydroxy-2-methylpropan-2-amine in the presence of a carbodiimide coupling agent (e.g., EDC) .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .

- Yield Optimization : Adjust reaction stoichiometry (e.g., 1.2:1 molar ratio of amine to sulfonyl chloride) and temperature (40–60°C for 6–12 hours) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic techniques?

- Analytical Workflow :

- NMR : Assign peaks for key groups:

- ¹H NMR : δ 7.2–7.6 ppm (aromatic protons), δ 6.5–7.0 ppm (vinyl protons), δ 1.2–1.5 ppm (methyl groups) .

- ¹³C NMR : Confirm sulfonamide (C-SO₂-N) at ~115–120 ppm and acetamide (C=O) at ~170 ppm .

- HPLC : Use a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>95%) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Methodology :

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK-293, MCF-7) and animal models (e.g., murine xenografts) to identify pharmacokinetic variables (e.g., bioavailability, metabolite interference) .

- Metabolite Profiling : Use LC-MS/MS to track parent compound degradation and active metabolite formation in plasma .

- Structural Analog Comparison : Test derivatives with modified sulfonamide or acetamide groups to isolate pharmacophore contributions .

Q. How can computational modeling predict the compound’s binding affinity to target proteins, and what experimental validation is required?

- Approach :

- Docking Studies : Use AutoDock Vina to model interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase IX). Focus on hydrogen bonding (hydroxy group) and π-π stacking (phenylvinyl moiety) .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

- Validation : Compare predicted binding energies with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .

Q. What experimental designs are effective for analyzing the compound’s stability under physiological conditions?

- Protocol :

- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC .

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .

- Light Sensitivity : Expose to UV-Vis light (254 nm) and track photodegradation products using LC-MS .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.